Superior Anti-Candida albicans Potency: Head-to-Head EUCAST MIC Comparison
In a 2025 EUCAST-based study encompassing 152 clinical Candida albicans isolates, clotrimazole exhibited the lowest geometric mean (GM) MIC among all tested azoles. The GM MIC of clotrimazole was 0.010 mg/L, compared with 0.014 mg/L for ketoconazole, 0.029 mg/L for miconazole, and 0.030 mg/L for econazole . This represents a 2.9‑fold higher potency versus miconazole and a 3.0‑fold higher potency versus econazole. The local epidemiological cut-off value (ECOFF) for clotrimazole against C. albicans was 0.016 mg/L, which is 3.75‑fold lower than the ECOFF for miconazole and econazole (0.06 mg/L) .
| Evidence Dimension | In vitro antifungal potency (GM MIC) against C. albicans |
|---|---|
| Target Compound Data | GM MIC = 0.010 mg/L; ECOFF = 0.016 mg/L |
| Comparator Or Baseline | Miconazole: GM MIC = 0.029 mg/L, ECOFF = 0.06 mg/L; Econazole: GM MIC = 0.030 mg/L, ECOFF = 0.06 mg/L; Ketoconazole: GM MIC = 0.014 mg/L |
| Quantified Difference | Clotrimazole is 2.9‑fold more potent than miconazole (GM MIC) and 3.0‑fold more potent than econazole; ECOFF is 3.75‑fold lower than miconazole/econazole |
| Conditions | EUCAST E.Def 7.4 broth microdilution; 152 C. albicans clinical isolates from vulvovaginal candidiasis patients; MIC read at 100% inhibition |
Why This Matters
For laboratories procuring an imidazole for antifungal susceptibility testing or as a reference compound in Candida research, clotrimazole provides the highest inherent potency, requiring lower concentrations to achieve equivalent inhibition.
- [1] Antifungal susceptibility testing and determination of local epidemiological cut-off values for Candida species isolated from women with vulvovaginal candidiasis. Microbiol Spectr. 2025;13(3):e02488-24. doi:10.1128/spectrum.02488-24 View Source
